5-(1,3-Benzoxazol-2-yl)-2-chloroaniline
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Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Biochemical Analysis
Biochemical Properties
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated potential anticancer activity by interacting with proteins involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways . It affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to bacterial enzymes, inhibiting their activity and thereby disrupting essential metabolic processes . In cancer cells, this compound interacts with proteins involved in the regulation of apoptosis and cell proliferation, leading to cell death . Additionally, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . In in vitro studies, the compound has shown consistent effects on cell viability and apoptosis over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interaction with intracellular proteins, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, ensuring its precise localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to yield the desired benzoxazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the efficiency of the reaction. The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline: Known for its antimicrobial and anticancer properties.
5,7-Dichloro-1,3-benzoxazole-2-thiol: Exhibits good antimicrobial properties and is used in anthelmintic and antioxidant activities.
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one: Shows antimicrobial activity against Bacillus subtilis and Candida albicans.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDQHJUUGMNCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.